Gallium arsenide is a binary compound composed of gallium and arsenic, represented by the chemical formula GaAs. It is classified as a III-V direct band gap semiconductor, which means it possesses unique electronic properties that allow it to efficiently emit light and conduct electricity. Gallium arsenide crystallizes in the zinc blende structure, characterized by a tetrahedral coordination of its constituent atoms. This compound exhibits a direct band gap of approximately 1.42 electron volts at room temperature, making it particularly suitable for optoelectronic applications such as laser diodes and light-emitting diodes.
GaAs is considered a toxic material due to the presence of arsenic.
Other significant reactions include:
Gallium arsenide can be synthesized through several methods:
Gallium arsenide is widely used in various applications due to its semiconductor properties:
Studies have focused on the interactions between gallium arsenide and various chemical agents to understand its reactivity and stability under different conditions. For instance, research into the surface chemistry has revealed how adsorbed species can affect its electronic properties and reactivity. Additionally, investigations into passivation techniques have shown that layers such as zinc selenide can enhance the stability of gallium arsenide surfaces against oxidation .
Gallium arsenide shares similarities with other III-V semiconductors but exhibits unique properties that distinguish it from these compounds:
Compound | Band Gap (eV) | Crystal Structure | Melting Point (°C) | Density (g/cm³) |
---|---|---|---|---|
Gallium Arsenide | 1.42 | Zinc Blende | 1240 | 5.3176 |
Indium Phosphide | 1.34 | Zinc Blende | 1070 | 4.79 |
Gallium Nitride | 3.39 | Wurtzite | >1250 | 6.1 |
Indium Gallium Arsenide | 1.42 - 1.55 | Zinc Blende | 1200 | ~5.7 |
Gallium arsenide's direct band gap makes it particularly effective for optoelectronic applications compared to other semiconductors like silicon, which has an indirect band gap .
The LEC technique has been instrumental in producing large-diameter GaAs crystals with reduced dislocation densities. By encapsulating the melt in a boron oxide (B₂O₃) layer, volatile arsenic loss is minimized, enabling stable growth under high-pressure inert gas environments. Key parameters such as seed crystal perfection, melt stoichiometry (slightly arsenic-rich), and thermal gradient control (10–20°C/cm) have been optimized to yield 3-inch diameter semi-insulating GaAs substrates with dislocation densities as low as 6,000 cm⁻² [1]. For instance, undoped LEC-grown GaAs exhibits resistivities exceeding 10⁷ Ω·cm, making it suitable for microwave devices and radiation-hardened solar cells [1].
Parameter | Optimal Value | Dislocation Density (cm⁻²) |
---|---|---|
Melt Stoichiometry | As-rich | 6,000–10,000 |
Ambient Pressure | 60–80 atm | 8,000–12,000 |
B₂O₃ Layer Thickness | 10–15 mm | <10,000 |
The modified vertical Bridgman method employs a sealed quartz ampoule to suppress arsenic volatilization, enabling growth at near-atmospheric pressure [2]. By maintaining a low temperature gradient (~10°C/cm) at the solid-liquid interface and a growth rate of 0.1–0.6 mm/hr, 25 mm diameter GaAs crystals with reduced twinning and uniform electrical properties are achieved [2]. This method is particularly advantageous for producing low-stress substrates for infrared photodetectors.
VGF growth utilizes controlled cooling of a sealed crucible to produce 2-inch GaAs crystals with dislocation densities of 2–6 × 10³ cm⁻², which can be further reduced to 0–1,000 cm⁻² through indium doping (0.6 at% InAs) [3]. The low thermal gradients (<10°C/cm) inherent to VGF minimize thermoelastic stress, resulting in semi-insulating material (ρ > 10⁷ Ω·cm) with reduced deep-level defects like EL2 (concentration < 10¹⁴ cm⁻³) [3].
MBE enables atomic-layer precision in GaAs epitaxy, with growth rates of 1–3 Å/s at substrate temperatures of ~630°C [4]. Ultrahigh vacuum conditions (<10⁻¹⁰ Torr) and purified arsenic sources yield films with background impurity concentrations below 10¹³ cm⁻³ and electron mobilities exceeding 3 × 10⁵ cm²/V·s at 42 K [4]. The technique’s in-situ monitoring via reflection high-energy electron diffraction (RHEED) ensures atomically smooth interfaces, critical for quantum well lasers and high-electron-mobility transistors.
Reduced-pressure MOCVD (0.1 atm) enhances GaAs purity by minimizing carbon incorporation from trimethylgallium (TMGa) precursors [5]. At 77 K, electron mobilities reach 105,000 cm²/V·s, compared to 90,000 cm²/V·s under atmospheric conditions [5]. Impurity analysis identifies carbon, silicon, and zinc as dominant contaminants, necessitating advanced source-material purification.
LPE-grown GaAs epitaxial layers exhibit exceptional surface morphology (RMS roughness < 0.5 nm) and uniformity (±2% thickness variation), making them ideal for infrared LEDs [6]. By precisely controlling the cooling rate (0.1–0.5°C/min) and melt supersaturation, defect-free p-n junctions with sharp interfaces (transition width < 10 nm) are fabricated [6].
Post-growth processing involves mechanical polishing (alumina abrasives), chemical-mechanical planarization (CMP) with bromine-methanol solutions, and defect-selective etching (AB etchant: HF:H₂O₂:H₂O) to achieve surface roughness < 0.2 nm [7]. Large-diameter wafers (150–200 mm) are patterned via deep-UV lithography (λ = 193 nm) with critical dimensions down to 50 nm [7].
MBE and MOCVD enable the deposition of GaAs thin films (thickness 50–500 nm) for heterostructure devices. For example, GaAs/AlGaAs superlattices grown by MBE exhibit interfacial abruptness < 1 monolayer, enabling terahertz-frequency resonant tunneling diodes [4].
Electron-beam lithography combined with reactive ion etching (Cl₂/Ar plasma) produces GaAs nanowires (diameter 20–50 nm) with aspect ratios > 100:1 [7]. These nanostructures exhibit quantized conductance steps at cryogenic temperatures, demonstrating potential for single-electron transistors.
Heteroepitaxial growth of GaAs on silicon substrates is achieved using intermediate buffer layers (e.g., Ge/Si) to mitigate lattice mismatch (~4.1%) [8]. Imec’s demonstration of wafer-scale GaAs lasers on silicon (300 mm wafers) showcases threading dislocation densities < 10⁶ cm⁻², enabling photonic-integrated circuits [8].
Graded AlGaAs buffer layers (thickness 1–2 μm) reduce dislocation densities in GaAs/Si heterostructures by 90% through strain relaxation mechanisms [8]. X-ray diffraction (XRD) analysis confirms full-width-at-half-maximum (FWHM) values < 200 arcsec for (004) reflections, indicating high crystal quality.
Compositionally graded InGaAs layers and patterned substrates (pitched at 500 nm) accommodate thermal expansion coefficient disparities (Δα = 2.6 × 10⁻⁶ K⁻¹) between GaAs and silicon, minimizing wafer bowing (< 10 μm over 150 mm wafers) [8]. Finite-element modeling optimizes stress distribution, enabling crack-free epitaxial growth.
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